2,2,2-Trifluoroethylamine

Medicinal Chemistry Buffering Systems Native Mass Spectrometry

2,2,2-Trifluoroethylamine (TFEA) is a primary aliphatic amine featuring a strongly electron-withdrawing trifluoromethyl (-CF₃) group directly adjacent to the amino function. Its key physicochemical properties include a molecular weight of 99.06 g/mol, a boiling point of 36-38 °C, a density of 1.245-1.262 g/mL at 20-25 °C, and a refractive index (n20/D) of 1.301.

Molecular Formula C2H4F3N
Molecular Weight 99.06 g/mol
CAS No. 753-90-2
Cat. No. B1214592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethylamine
CAS753-90-2
Synonymstrifluoroethylamine
Molecular FormulaC2H4F3N
Molecular Weight99.06 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)N
InChIInChI=1S/C2H4F3N/c3-2(4,5)1-6/h1,6H2
InChIKeyKIPSRYDSZQRPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoroethylamine (CAS 753-90-2) Procurement Baseline for Fluorinated Building Blocks


2,2,2-Trifluoroethylamine (TFEA) is a primary aliphatic amine featuring a strongly electron-withdrawing trifluoromethyl (-CF₃) group directly adjacent to the amino function. Its key physicochemical properties include a molecular weight of 99.06 g/mol, a boiling point of 36-38 °C, a density of 1.245-1.262 g/mL at 20-25 °C, and a refractive index (n20/D) of 1.301 [1]. TFEA exhibits weak basicity, with predicted pKa values for its conjugate acid of 5.47±0.30 . This compound serves as a critical intermediate and reagent in pharmaceutical synthesis, agrochemical development, and advanced materials science, with particular utility arising from the unique electronic and steric properties conferred by the -CF₃ group .

Why 2,2,2-Trifluoroethylamine Cannot Be Replaced by Simple Alkylamines or Partially Fluorinated Analogs


Substituting 2,2,2-trifluoroethylamine with a non-fluorinated alkylamine like ethylamine or propylamine, or even a partially fluorinated analog like 2,2-difluoroethylamine, is not chemically equivalent and will lead to divergent outcomes in research and industrial applications. The -CF₃ group drastically alters the amine's basicity (pKa ~5.5 vs ~10.8 for ethylamine), electron density, lipophilicity, and metabolic stability [1][2]. These differences are not incremental but fundamental, impacting reaction kinetics, product conformation, and biological activity. For instance, the weak basicity of TFEA enables its unique function as a non-basic amide surrogate in peptidomimetics and its utility in specific pH buffering ranges for native mass spectrometry, roles that its more basic analogs cannot fulfill [3][4]. The evidence presented in Section 3 quantifies these critical distinctions to guide scientifically rigorous selection and procurement decisions.

Quantitative Differentiation of 2,2,2-Trifluoroethylamine Against Closest Analogs


pKa-Driven Differentiation: 2,2,2-Trifluoroethylamine vs. Alkylamines and Partially Fluorinated Analogs

The basicity of 2,2,2-trifluoroethylamine (TFEA) is substantially lower than that of non-fluorinated alkylamines and its partially fluorinated analogs, a direct consequence of the strong electron-withdrawing inductive effect of the -CF₃ group. This is quantified by the pKa of its conjugate acid, which is ~5.5-5.7, compared to ~10.8 for ethylamine, ~10.6-10.7 for propylamine, ~8.9 for 2-fluoroethylamine, and ~7.2 for 2,2-difluoroethylamine [1][2][3][4]. This difference of 5 orders of magnitude in acidity constant translates to a markedly different protonation state at physiological and near-neutral pH, dictating its unique behavior in chemical and biological systems.

Medicinal Chemistry Buffering Systems Native Mass Spectrometry Reactivity

Accelerated COF Single Crystal Growth: 2,2,2-Trifluoroethylamine as a Displaceable Intermediate

In a significant advancement for covalent organic framework (COF) synthesis, a protocol employing trifluoroacetic acid as a catalyst and 2,2,2-trifluoroethylamine (TFEA) as a transient, displaceable intermediate enabled the growth of large imine-linked single-crystal COFs (15 to 150 µm) within 1 to 2 days [1][2]. This contrasts sharply with traditional COF crystallization methods, which often require weeks to months and may yield smaller or lower-quality crystals. The use of TFEA is pivotal to this accelerated protocol, acting as a modulator that is displaced by the intended amine linker, thereby controlling the nucleation and growth kinetics to produce diffraction-quality crystals with unprecedented speed.

Covalent Organic Frameworks Materials Science Crystal Engineering X-ray Diffraction

Function as a Non-Basic Amide Surrogate in Peptidomimetic Design

The 2,2,2-trifluoroethylamine group functions as a potent amide bond surrogate or isostere in peptidomimetics [1][2]. This substitution is strategic: it replaces the metabolically labile amide bond with a more robust unit while maintaining key hydrogen-bonding capabilities and mimicking the geometry of the native peptide bond (with a CH(CF₃)-NH angle close to the native 120°) [3][4]. This is in stark contrast to using a simple alkylamine like ethylamine, whose greater basicity and lack of steric/electronic mimicry would render it a poor amide replacement, likely abolishing the desired biological activity. The -CF₃ group's strong electron-withdrawing effect renders the amine non-basic at physiological pH, a critical feature for this application [5].

Peptidomimetics Medicinal Chemistry Drug Design Amide Isostere

Enhanced Volatility and Density for Analytical Derivatization and GC-MS Detection

2,2,2-Trifluoroethylamine (TFEA) is employed as a derivatization agent for the determination of ibuprofen and other NSAIDs in water samples via gas chromatography-mass spectrometry (GC-MS) [1]. Its key physical properties—a low boiling point of 36-38 °C and a relatively high density of 1.245-1.262 g/mL—distinguish it from other amines [2][3]. For example, while ethylamine has an even lower boiling point (16.6 °C) and is more volatile, its lower density (0.689 g/mL) and different chemical reactivity profile (due to its higher basicity) make it less suitable for this specific in situ derivatization and headspace sampling application. The high density of TFEA aids in phase separation during sample preparation, while its volatility ensures efficient transfer to the GC column, resulting in a robust and validated analytical method.

Analytical Chemistry Derivatization GC-MS Environmental Monitoring Pharmaceutical Analysis

Validated Research and Industrial Scenarios for 2,2,2-Trifluoroethylamine Procurement


Native Mass Spectrometry and LC-MS Buffer Systems in the Physiological pH Range

Procure 2,2,2-trifluoroethylamine for formulating electrospray-compatible neutral pH buffers. Its conjugate acid pKa of ~5.5 makes it ideal for buffering in the pH range of 4.5-6.5, where traditional ammonium acetate (pKa 9.2) is ineffective. When combined with 2,2-difluoroethylamine (pKa 7.2), it enables buffering across the physiological range (pH 4.5-9.8) for native mass spectrometry applications, preserving the native-like structures of labile macromolecular complexes [1].

Accelerated Synthesis of Single-Crystal Covalent Organic Frameworks (COFs) for X-Ray Diffraction

Employ 2,2,2-trifluoroethylamine as a critical modulator in the CF₃COOH/TFEA protocol for the rapid growth of large, high-quality single-crystal imine-linked COFs. This method dramatically reduces crystal growth time from weeks/months to 1-2 days, enabling faster structural characterization by laboratory X-ray diffraction. This is a validated, high-impact application for materials science and porous materials research [2].

Development of Metabolically Stable Peptidomimetics and Amide Isosteres

Utilize 2,2,2-trifluoroethylamine as a strategic building block in medicinal chemistry to replace metabolically labile amide bonds in peptide-based drug candidates. The trifluoroethylamine group acts as a non-basic amide surrogate, preserving hydrogen-bonding interactions and mimicking the geometry of the native peptide bond while enhancing metabolic stability and bioavailability. This is a core application supported by extensive research in peptidomimetic design [3].

Trace-Level Analysis of NSAID Residues in Environmental Water Samples via GC-MS

Deploy 2,2,2-trifluoroethylamine as a derivatization reagent for the sensitive and selective determination of ibuprofen and other non-steroidal anti-inflammatory drugs (NSAIDs) in surface and wastewater. The method leverages TFEA's unique combination of high density and moderate volatility for efficient in situ derivatization, headspace sampling, and subsequent separation and detection by gas chromatography-mass spectrometry .

Technical Documentation Hub

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